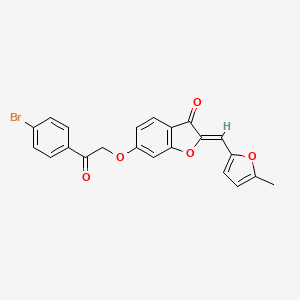

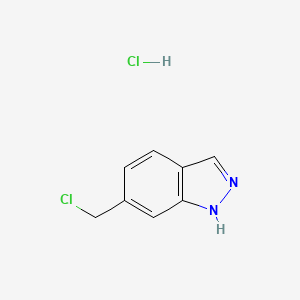

N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

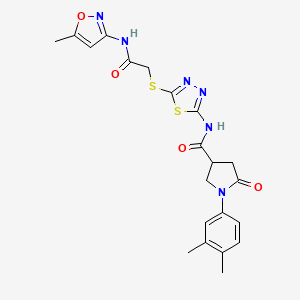

N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as 'Buctril', is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of aryloxyphenoxypropionate herbicides and is highly effective in managing weeds in various crops such as corn, soybeans, and wheat. The purpose of

Aplicaciones Científicas De Investigación

Mesoporous Nitrogen-doped Carbon

Mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds structurally similar to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is significant for developing safe, sustainable, and economical methods for hydrogen peroxide production in flow-reactor-based systems (Fellinger et al., 2012).

Environmental Monitoring and Herbicide Detection

Research has developed a highly selective and sensitive method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantitating chlorophenoxy acids, compounds similar to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide. These toxic compounds are used as selective herbicides in agriculture, and their trace levels need to be determined in ground and drinking water. This advancement is crucial for environmental monitoring and the analysis of herbicide residues (Wintersteiger et al., 1999).

Photocatalytic Degradation Studies

Studies have explored the visible-light-induced degradation of phenolic compounds, including structures akin to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, in aqueous suspensions of pure titanium dioxide (TiO2). This research demonstrates that compounds like 4-chlorophenol can be degraded under visible light, leading to chloride and CO2 generation. This process, mediated by surface complexation between phenolic compounds and TiO2, is significant for environmental remediation and the development of water purification technologies (Kim & Choi, 2005).

Adsorption and Removal of Environmental Hormones

Graphene oxide has been studied as an effective adsorbent for removing chlorophenol-based environmental hormones, which are carcinogenic and toxic. The adsorption mechanism and dynamic behaviors of chlorophenols onto graphene oxide were investigated, providing insights into improving adsorption capacity and affinity. This research is pivotal for advancing the removal of harmful environmental hormones from ecosystems (Wei et al., 2019).

Soil Microbial Communities Response

The impact of herbicides, such as 2,4-dichlorophenoxyacetic acid butyl ester (similar in use to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide), on soil microbial communities has been examined. Such studies contribute to understanding the ecological effects of herbicide application on microbial population dynamics and community structure in agricultural soils, informing sustainable agricultural practices (Zhang et al., 2010).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3NO2/c17-11-3-6-13(7-4-11)20-16(21)2-1-9-22-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGPTPQSYDTTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)